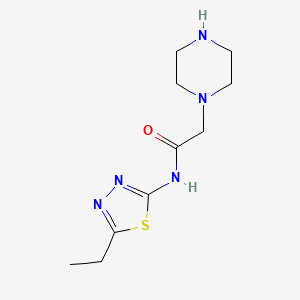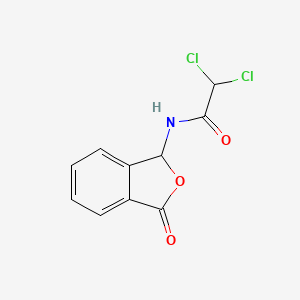
2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a dichloroacetamide group attached to a 3-oxo-1,3-dihydroisobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide typically involves the reaction of 3-oxo-1,3-dihydroisobenzofuran with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-oxo-1,3-dihydroisobenzofuran+dichloroacetyl chloride→2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the isobenzofuran moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid and dichloroacetamide.
Reduction: 3-hydroxy-1,3-dihydroisobenzofuran derivatives.
科学的研究の応用
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isobenzofuran moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is unique due to the presence of the dichloroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuran derivatives that may lack the dichloroacetamide functionality.
特性
CAS番号 |
116421-50-2 |
|---|---|
分子式 |
C10H7Cl2NO3 |
分子量 |
260.07 g/mol |
IUPAC名 |
2,2-dichloro-N-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7(12)8(14)13-9-5-3-1-2-4-6(5)10(15)16-9/h1-4,7,9H,(H,13,14) |
InChIキー |
HVUVRWVYOSDYBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



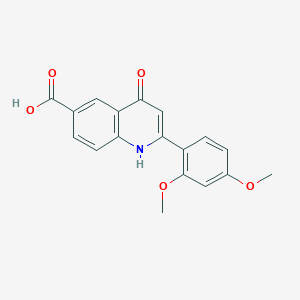
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
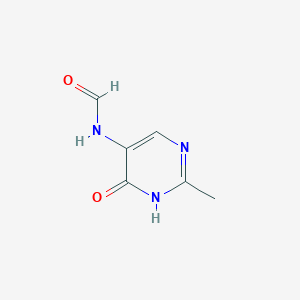
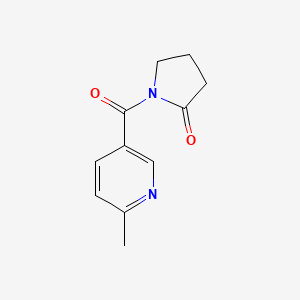
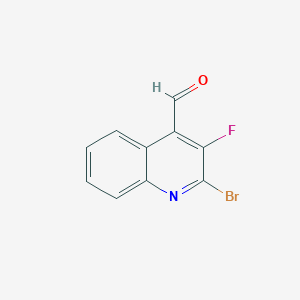
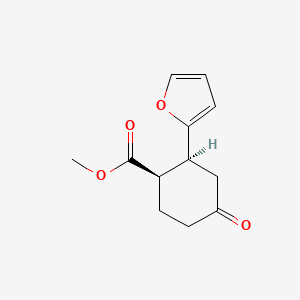
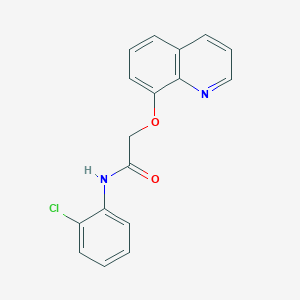
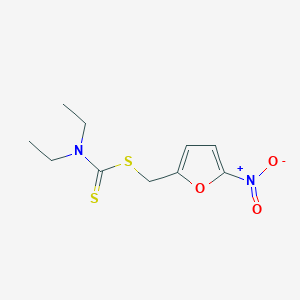

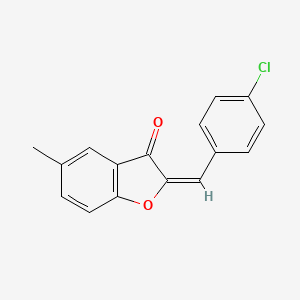
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
